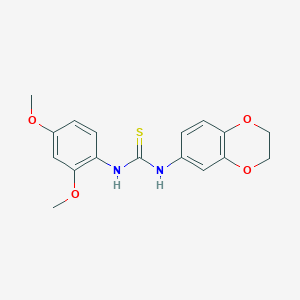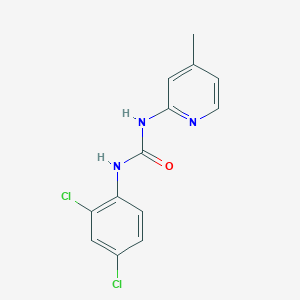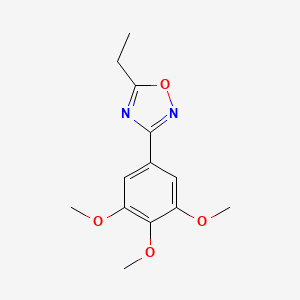
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide, also known as GW 9662, is a selective peroxisome proliferator-activated receptor gamma (PPAR-γ) antagonist. It is a widely used research tool in the field of molecular biology and pharmacology due to its ability to inhibit PPAR-γ activity, which plays a crucial role in lipid metabolism, insulin sensitivity, and inflammation.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 acts as a competitive antagonist of PPAR-γ, binding to the receptor and preventing its activation by natural ligands such as fatty acids and prostaglandins. This results in the inhibition of downstream signaling pathways that regulate glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 has been shown to inhibit adipocyte differentiation and reduce insulin sensitivity in vitro and in vivo. It also reduces the expression of genes involved in lipid metabolism and inflammation. In addition, N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 has been shown to reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 is a valuable research tool due to its high selectivity and potency as a PPAR-γ antagonist. It allows researchers to specifically target PPAR-γ and investigate its role in various biological processes. However, N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662. One area of interest is the role of PPAR-γ in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective and potent PPAR-γ antagonists for therapeutic applications. Additionally, the use of N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 in combination with other drugs or therapies is an area of active investigation.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 involves several steps, including the condensation of 3-chloro-4-methoxyaniline with 3-methyl-4-nitrobenzoyl chloride, followed by reduction and purification. The final product is obtained as a yellow solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 is extensively used in scientific research to investigate the role of PPAR-γ in various biological processes. It has been used to study the effects of PPAR-γ on adipocyte differentiation, glucose uptake, and insulin sensitivity. Additionally, N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 has been used to examine the role of PPAR-γ in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-7-10(3-5-13(9)18(20)21)15(19)17-11-4-6-14(22-2)12(16)8-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTUWELVGYGHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)




![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)


